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molecular formula C15H22N4S B1397203 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine CAS No. 1217486-69-5

5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine

Cat. No. B1397203
M. Wt: 290.4 g/mol
InChI Key: CHGYTBATDGCTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476268B2

Procedure details

The title compound is prepared in analogy to the procedure described in Step 19.1 but using {5-[2-(2-dimethylamino-1,1-dimethyl-ethyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester (Step 21.2) and stirring the reaction mixture for 2 h at rt. Title compound: ESI-MS: 291.1 [M+H]+; tR=2.48 min (System 1); TLC: Rf=0.11 (DCM/MeOH, 9:1).
Name
{5-[2-(2-dimethylamino-1,1-dimethyl-ethyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[S:9][C:10]([C:14]2[CH:19]=[CH:18][N:17]=[C:16]([C:20]([CH3:26])([CH3:25])[CH2:21][N:22]([CH3:24])[CH3:23])[CH:15]=2)=[C:11]([CH3:13])[N:12]=1)(C)(C)C>C(Cl)Cl.CO>[CH3:24][N:22]([CH3:23])[CH2:21][C:20]([C:16]1[CH:15]=[C:14]([C:10]2[S:9][C:8]([NH2:7])=[N:12][C:11]=2[CH3:13])[CH:19]=[CH:18][N:17]=1)([CH3:26])[CH3:25] |f:1.2|

Inputs

Step One
Name
{5-[2-(2-dimethylamino-1,1-dimethyl-ethyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC(=C(N1)C)C1=CC(=NC=C1)C(CN(C)C)(C)C)=O
Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring the reaction mixture for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared in analogy to the procedure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(CC(C)(C)C1=NC=CC(=C1)C1=C(N=C(S1)N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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